molecular formula C7H8ClNO B111145 5-Amino-4-chloro-2-methylphenol CAS No. 110102-86-8

5-Amino-4-chloro-2-methylphenol

Cat. No. B111145
CAS RN: 110102-86-8
M. Wt: 157.6 g/mol
InChI Key: WDQMXRWYXILWPT-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-methylphenol is a chemical compound with the molecular formula C7H8ClNO. It has a molecular weight of 157.60 g/mol . This compound is also known by other names such as 5-amino-4-chloro-o-cresol and 2-Methyl-4-chloro-5-aminophenol .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), with additional amino, chloro, and methyl groups attached to the ring . The InChI representation of the molecule is InChI=1S/C7H8ClNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 157.6 g/mol . The compound has a computed topological polar surface area of 46.2 Ų and contains 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Antiproliferative Activity

5-Amino-4-chloro-2-methylphenol and its derivatives have been explored for their antiproliferative properties. A study demonstrated the synthesis of compounds by reacting lawsone with this compound, which were then evaluated for their antiproliferative activity against cancer cell lines. These compounds showed significant cytotoxic effects, suggesting potential in cancer treatment (Kathawate et al., 2014).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been determined, providing insights into their molecular conformations and potential interactions in biological systems. This structural information is crucial for understanding the physicochemical properties and reactivity of these compounds (Sharmila et al., 2016).

Antimicrobial Activity

This compound derivatives have shown promise in antimicrobial applications. A study synthesized various derivatives and tested their antimicrobial activities against bacteria and fungi, revealing a broad spectrum of activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Rafique et al., 2022).

Electrochemical Properties

Investigations into the electrochemical properties of this compound derivatives have been conducted. These studies are crucial for understanding how these compounds interact with other substances at the molecular level, which is valuable for applications in chemical sensors and other electronic devices.

Proteasome Inhibition in Cancer Cells

This compound derivatives have been evaluated for their ability to inhibit proteasome, a key protein complex involved in degrading damaged or unneeded proteins in cells. This inhibition is significant for cancer therapy, as it can lead to the accumulation of defective proteins in cancer cells, thereby inhibiting their growth and survival (Yan et al., 2015).

Protonation Thermodynamics

The protonation thermodynamics of this compound derivatives have been studied to understand their behavior in different chemical environments. This information is essential for predicting how these compounds will interact in various biological and chemical systems (Bretti et al., 2012).

Synthesis and Anticancer Activity of Schiff Bases

Schiff bases derived from this compound have been synthesized and evaluated for their anticancer activity. These studies contribute to the development of new chemotherapeutic agents with potential specificity and efficacy against various cancer types (Uddin et al., 2020).

Safety and Hazards

The safety data sheet for 5-Amino-4-chloro-2-methylphenol indicates that it is hazardous if ingested or inhaled . It is recommended to avoid dust formation and contact with skin and eyes. In case of accidental exposure, appropriate first aid measures should be taken .

Mechanism of Action

Target of Action

It is structurally similar to cresols, which are a group of aromatic organic compounds that are categorized as methyl phenols . Cresols are known to interact with various biological targets, but the specific targets of 5-Amino-4-chloro-2-methylphenol remain to be identified.

Mode of Action

Based on its structural similarity to cresols, it may interact with its targets in a similar manner . Cresols can bind to proteins and other biological molecules, altering their structure and function . The presence of the amino and chloro groups in this compound may influence its binding properties and the resulting changes in its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

properties

IUPAC Name

5-amino-4-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQMXRWYXILWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149145
Record name 5-Amino-4-chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110102-86-8
Record name 5-Amino-4-chloro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110102-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-chloro-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110102868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-4-chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-4-CHLORO-O-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NX60Y89QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Amino-4-chloro-2-methylphenol in hair coloring?

A1: this compound acts as a coupling component in oxidative hair coloring agents []. These agents work by a two-step process:

    Q2: How does the choice of coupling component impact the final hair color?

    A2: Different coupling components react with oxidized precursors to produce different colors. The specific color obtained depends on the chemical structures of both the oxidized precursor and the coupling component. The research paper highlights that combining this compound with the specific m-phenylenediamine derivative described in their formula results in "excellent coloring properties" []. This suggests that this combination leads to desirable and potentially unique hair color outcomes. Further research may be needed to specify the exact color palette achieved using this particular combination.

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